molecular formula C8H5ClF4O B8180143 [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B8180143
M. Wt: 228.57 g/mol
InChI Key: CTFQDTFJNVEQHU-UHFFFAOYSA-N
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Description

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of advanced reducing agents. The choice of method depends on factors like cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde or 5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and trifluoromethyl groups can participate in various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzenemethanol
  • 5-Chloro-2-(trifluoromethyl)phenylmethanol
  • 4-Fluoro-2-(trifluoromethyl)phenylmethanol

Uniqueness

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol is unique due to the specific combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFQDTFJNVEQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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